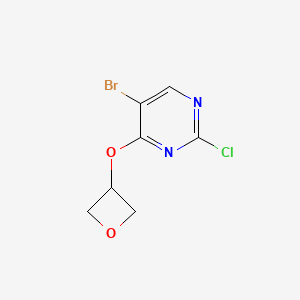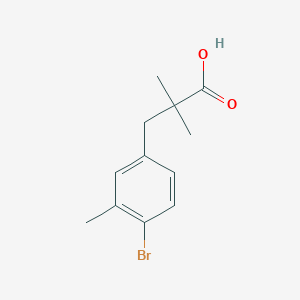
4-Bromo-1-chloro-6,8-difluoroisoquinoline
Overview
Description
“4-Bromo-1-chloro-6,8-difluoroisoquinoline” is a type of isoquinoline, a class of organic compounds that are part of the larger quinoline family. Isoquinolines are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings . This particular compound has bromine, chlorine, and fluorine substituents on the isoquinoline ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-chloro-6,8-difluoroisoquinoline” would consist of a isoquinoline ring with bromine, chlorine, and fluorine atoms substituted at the 4th, 1st, 6th and 8th positions respectively .Chemical Reactions Analysis
Isoquinolines, including “4-Bromo-1-chloro-6,8-difluoroisoquinoline”, can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1-chloro-6,8-difluoroisoquinoline” would depend on its specific structure. Factors such as the presence of halogen substituents can influence properties like boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Synthetic Chemistry Applications Halogenated isoquinolines serve as key intermediates in the synthesis of complex molecular structures. For example, methods for preparing halogenated quinoline derivatives demonstrate their utility as precursors to more complex compounds through lithiation-halogen exchange reactions, highlighting the importance of halogen substituents in directing synthetic pathways (Şahin et al., 2008).
Medicinal Chemistry and Drug Design In medicinal chemistry, halogenated isoquinolines are valued for their biological activities. For instance, compounds with bromo and chloro groups on the isoquinoline scaffold have been investigated for their antibacterial and antimalarial activities. These studies involve the design and synthesis of isoquinoline derivatives and their evaluation against various microbial pathogens and parasites, indicating their potential as therapeutic agents (Parthasaradhi et al., 2015).
Future Directions
The future research directions for “4-Bromo-1-chloro-6,8-difluoroisoquinoline” would depend on its potential applications. Isoquinolines are found in many natural products and pharmaceuticals, so it could be of interest in fields like medicinal chemistry, natural product synthesis, and materials science .
properties
IUPAC Name |
4-bromo-1-chloro-6,8-difluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF2N/c10-6-3-14-9(11)8-5(6)1-4(12)2-7(8)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPMUYGHDALGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN=C2Cl)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-6,8-difluoroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1381294.png)
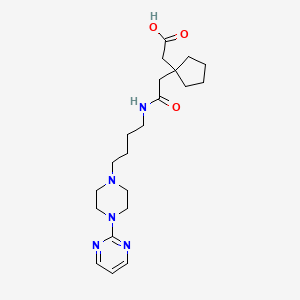
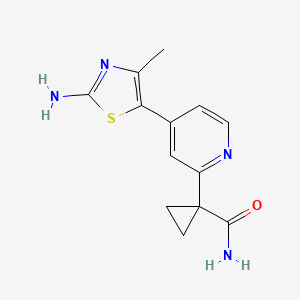
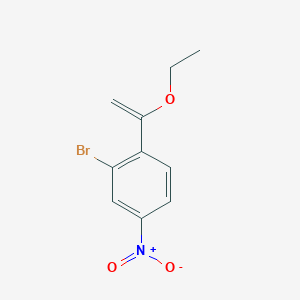
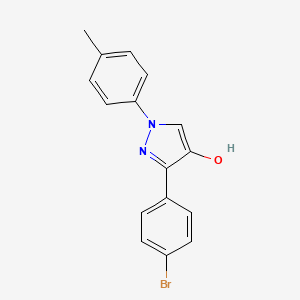
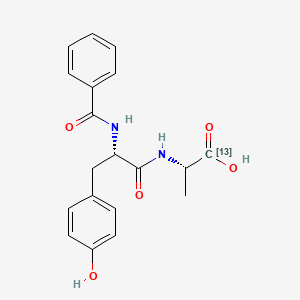
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
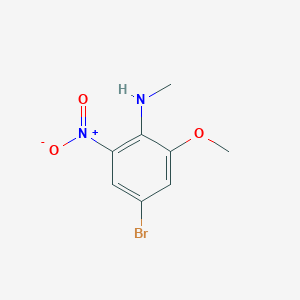

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)

